

[D-Trp34]-Neuropeptide Y and Appetite Regulation: A Technical Guide

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Compound of Interest		
Compound Name:	[D-Trp34]-Neuropeptide Y	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY) is a potent orexigenic peptide, and its role in the regulation of appetite has been a significant area of research for the development of anti-obesity therapeutics. The diverse effects of NPY are mediated by a family of G-protein coupled receptors, with the Y5 receptor subtype being a key player in NPY-induced food intake. [D-Trp34]-Neuropeptide Y is a synthetic analog of NPY that has emerged as a potent and selective agonist for the NPY Y5 receptor.[1][2][3] This technical guide provides a comprehensive overview of [D-Trp34]-Neuropeptide Y, including its mechanism of action, quantitative binding data, detailed experimental protocols for its study, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience, metabolism, and drug development.

Introduction to [D-Trp34]-Neuropeptide Y

[D-Trp34]-Neuropeptide Y is a 36-amino acid peptide analog of Neuropeptide Y.[4] The substitution of L-Tryptophan with D-Tryptophan at position 34 confers high selectivity for the Y5 receptor.[2][5] This selectivity makes it an invaluable tool for elucidating the specific physiological roles of the Y5 receptor in appetite regulation and energy homeostasis.[2][3] Studies have demonstrated that central administration of [D-Trp34]-NPY markedly stimulates food intake in rodent models.[1][2][6]



Mechanism of Action

[D-Trp34]-Neuropeptide Y exerts its orexigenic effects primarily through the activation of the NPY Y5 receptor, which is predominantly expressed in the hypothalamus, a critical brain region for the regulation of food intake.[7][8] The Y5 receptor is coupled to inhibitory G-proteins (Gi/o). Upon binding of [D-Trp34]-NPY, the Y5 receptor undergoes a conformational change, leading to the dissociation of the G-protein subunits (α and β y). The Gi α subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, ultimately leading to an increase in appetite and a decrease in energy expenditure.[7]

Quantitative Data

The binding affinity and functional potency of **[D-Trp34]-Neuropeptide Y** at various NPY receptor subtypes have been quantified in several studies. The following tables summarize the available quantitative data.

Table 1: Receptor Binding Affinities (pKi) of [D-Trp34]-Neuropeptide Y[1]

Receptor Subtype	Host Cell	pKi
Human Y1	СНО	6.49
Human Y2	СНО	5.43
Human Y4	СНО	7.08
Human Y5	СНО	7.53
Rat Y1	СНО	6.55
Rat Y2	СНО	5.95
Rat Y4	СНО	6.85
Rat Y5	СНО	7.41

Table 2: Functional Potency (pEC50) of [D-Trp34]-Neuropeptide Y[1][4][9]



Receptor Subtype	Host Cell	pEC50
Rat Y1	СНО	6.44
Rat Y2	СНО	<6
Rat Y4	HEK-293	6.28
Rat Y5	HEK-293	7.82

Experimental Protocols Synthesis and Characterization of [D-Trp34] Neuropeptide Y

Objective: To synthesize and characterize **[D-Trp34]-Neuropeptide Y** for use in in vitro and in vivo studies.

Methodology:

- Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin using an automated peptide synthesizer. The synthesis follows a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. Each amino acid, with its α-amino group protected by Fmoc and reactive side chains protected by tBu, is sequentially coupled to the growing peptide chain. The D-Tryptophan residue is incorporated at position 34.
- Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the
 resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically
 containing trifluoroacetic acid (TFA) and scavengers.
- Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry (MS).

In Vitro Receptor Binding Assay



Objective: To determine the binding affinity of **[D-Trp34]-Neuropeptide Y** for the NPY Y5 receptor.

Methodology:

- Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or rat NPY Y5 receptor (e.g., CHO or HEK-293 cells).
- Radioligand Binding: A radiolabeled ligand with known high affinity for the Y5 receptor (e.g., [125I]-PYY) is used.
- Competition Binding Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled [D-Trp34]-Neuropeptide Y.
- Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Data Analysis: The radioactivity retained on the filters is measured using a gamma counter.
 The concentration of [D-Trp34]-Neuropeptide Y that inhibits 50% of the specific binding of
 the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the
 Cheng-Prusoff equation.

In Vivo Food Intake Study in Rats

Objective: To evaluate the effect of intracerebroventricular (I.C.V.) administration of **[D-Trp34]-Neuropeptide Y** on food intake in rats.

Methodology:

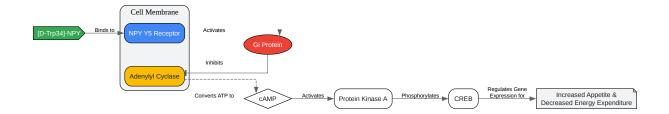
- Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) are used. They are individually
 housed in a controlled environment with a 12:12 hour light-dark cycle.
- Surgical Procedure: A guide cannula is stereotaxically implanted into the lateral ventricle of the brain of each rat under anesthesia. The animals are allowed to recover for at least one week.



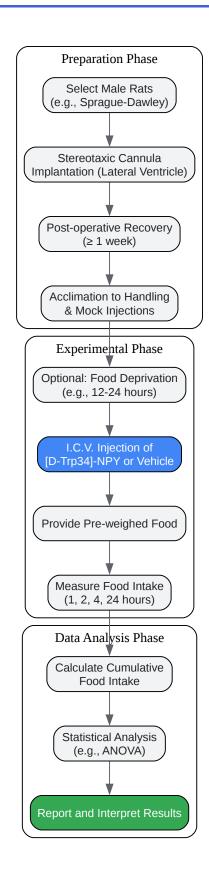
- Acclimation: Rats are acclimated to the experimental conditions, including handling and mock injections.
- Substance Administration: **[D-Trp34]-Neuropeptide Y** is dissolved in sterile saline. On the day of the experiment, a specific dose (e.g., 0, 8, or 16 μ g/rat) is administered via intracerebroventricular injection.[1]
- Food Intake Measurement: Immediately after the injection, pre-weighed food is provided, and food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
- Data Analysis: The cumulative food intake at each time point is calculated and compared between the different treatment groups using appropriate statistical methods.

Signaling Pathways and Experimental Workflows NPY Y5 Receptor Signaling Pathway









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